molecular formula C5H8ClN3O B13050177 2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine hcl

2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine hcl

Cat. No.: B13050177
M. Wt: 161.59 g/mol
InChI Key: GSXRKYJNGCMOCK-UHFFFAOYSA-N
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Description

2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine HCl is a dihydroheterocyclic compound of interest in medicinal chemistry and preclinical research. The 2,3-dihydropyrazolo[5,1-b]oxazole scaffold is a fused bicyclic system containing nitrogen and oxygen, making it a valuable precursor for synthesizing more complex molecules . While direct studies on this specific amine salt are limited, research on closely related structures indicates significant potential. For instance, bioisosteric derivatives, such as 3,5-diaryl-4,5-dihydroisoxazoles and 2,3-dihydro-1,3,4-oxadiazoles, have been identified as potent and selective inhibitors of the Monoamine Oxidase B (MAO B) enzyme . These inhibitors are investigated for their neuroprotective effects and as potential therapeutic agents in neurological disorders like Parkinson's and Alzheimer's diseases . The presence of the amine functional group at the 6-position on this scaffold offers a handle for further chemical modification, allowing researchers to explore structure-activity relationships and develop novel compounds for various biological targets. This compound is intended for research purposes only, specifically for use in pharmaceutical development and as a building block in organic synthesis.

Properties

Molecular Formula

C5H8ClN3O

Molecular Weight

161.59 g/mol

IUPAC Name

2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-amine;hydrochloride

InChI

InChI=1S/C5H7N3O.ClH/c6-4-3-5-8(7-4)1-2-9-5;/h3H,1-2H2,(H2,6,7);1H

InChI Key

GSXRKYJNGCMOCK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=NN21)N.Cl

Origin of Product

United States

Preparation Methods

Cyclization via Hydrazine Derivatives and Carbonyl Precursors

  • Hydrazine derivatives react with suitable 1,3-dicarbonyl compounds or α-keto oxazoles to form the pyrazole ring.
  • The oxazole ring is formed either prior to or concomitant with the pyrazole ring through intramolecular cyclization.
  • Typical reaction conditions involve refluxing in polar aprotic solvents (e.g., dimethyl sulfoxide, ethanol) under inert atmosphere to prevent oxidation.
  • Catalysts or acid/base additives may be used to facilitate cyclization.

Example Reaction Conditions:

Step Reagents & Conditions Yield (%) Notes
Cyclization Hydrazine hydrate + oxazole-2-carboxylic acid derivative; reflux in ethanol or DMSO at 100–135 °C 50–70% Controlled pH and temperature critical

This step forms the bicyclic 2,3-dihydropyrazolo[5,1-B]oxazole intermediate with a carboxylic acid or ester substituent at the 6-position, which can be further transformed.

Introduction of the Amino Group at the 6-Position

Amination via Reduction or Substitution

  • The 6-position substituent (often a nitro or cyano group) is converted to the amino group by reduction.
  • Common reducing agents include iron powder in acetic acid, tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.
  • Reaction temperatures range from room temperature to reflux (~40–120 °C), with reaction times from 1.5 to 5 hours depending on the reducing agent.

Example Reduction Conditions:

Reducing Agent Solvent Temperature Time Yield (%) Notes
Iron powder Glacial acetic acid 40 °C 5 h ~33% Requires filtration and purification
Tin(II) chloride + HCl Ethanol + water Reflux (120 °C) 3–4 h ~61% Followed by basification and extraction

These reductions convert nitro or cyano precursors to the corresponding 6-amine, which is then isolated as the hydrochloride salt by treatment with HCl.

Purification and Isolation

  • The crude amine product is purified by recrystallization from ethanol or by silica gel column chromatography using solvent gradients such as ethyl acetate/hexane or ethyl acetate/dichloromethane.
  • The hydrochloride salt form is obtained by treatment with hydrochloric acid, enhancing the compound's stability and crystallinity.

Summary Table of Preparation Steps

Step Number Reaction Type Reagents/Conditions Yield (%) Key Notes
1 Cyclization Hydrazine + oxazole carboxylic acid derivative; reflux in ethanol/DMSO 50–70% Formation of bicyclic pyrazolo-oxazole core
2 Nitration or cyanation Introduction of nitro or cyano group at 6-position (precursor step) - Precursor for amination
3 Reduction/Amination Fe powder in acetic acid or SnCl2/HCl in ethanol-water; reflux or 40 °C 33–61% Conversion to 6-amine
4 Purification Recrystallization or chromatography - Final isolation as hydrochloride salt

Research Findings and Optimization Notes

  • The choice of reducing agent significantly affects yield and purity. Tin(II) chloride/HCl provides higher yield and cleaner conversion compared to iron powder.
  • Reaction temperature and time must be optimized to avoid side reactions or incomplete reduction.
  • Controlled pH during amination and salt formation improves crystallinity and stability of the hydrochloride salt.
  • The cyclization step benefits from inert atmosphere and dry solvents to prevent hydrolysis or oxidation.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an oxazole derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
The compound has been investigated for its potential as a drug lead against viral infections, particularly alphaviruses. Research indicates that derivatives of dihydropyrazolo compounds exhibit promising antiviral properties. For example, studies have shown that these compounds can function as prodrugs, enhancing the pharmacokinetic profiles of active agents by improving their stability and bioavailability in vivo .

Cytotoxicity Studies
In vitro studies have demonstrated moderate cytotoxic effects against various cancer cell lines. The compound's derivatives have been evaluated for their ability to inhibit cell proliferation, suggesting potential applications in cancer therapy. The structure-activity relationship (SAR) studies indicate that modifications to the dihydropyrazolo scaffold can significantly influence its biological activity.

Pharmacological Applications

Enzyme Inhibition
Research has highlighted the compound's ability to inhibit specific enzymes involved in disease processes. For instance, it has been noted for its inhibitory effects on cysteine proteases, which are crucial for the replication of certain viruses. This inhibition can disrupt viral life cycles, making it a candidate for further development as an antiviral agent .

Neuroprotective Properties
Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects by modulating oxidative stress pathways. This property could be beneficial in developing treatments for neurodegenerative diseases .

Synthetic Applications

Building Block in Organic Synthesis
2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine hydrochloride serves as a valuable building block in organic synthesis. It can be utilized to synthesize more complex heterocyclic compounds through various chemical reactions such as cyclization and functionalization. This versatility makes it an essential intermediate in the development of new pharmaceuticals and agrochemicals.

Case Study 1: Antiviral Drug Development

A study focused on synthesizing a series of dihydropyrazolo derivatives revealed their potential as prodrugs for enhancing the efficacy of existing antiviral agents. The research demonstrated improved plasma exposure and reduced clearance rates compared to traditional compounds, indicating a pathway for developing more effective antiviral therapies .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines showed that specific derivatives of 2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine hydrochloride exhibited significant cytotoxicity. The study highlighted the importance of structural modifications in enhancing anticancer activity and provided insights into the mechanisms of action at the cellular level .

Application Area Details
Antiviral ActivityPotential prodrug for treating alphavirus infections; improves pharmacokinetics
CytotoxicityModerate activity against cancer cell lines; structure modifications enhance efficacy
Enzyme InhibitionInhibits cysteine proteases; disrupts viral replication
Synthetic IntermediateValuable building block for synthesizing complex heterocycles

Mechanism of Action

The mechanism of action of 2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine hydrochloride involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo-Oxazole Derivatives

7-Bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b]oxazole

  • Structure : Bromine and methoxymethyl substituents on the pyrazolo-oxazole core.
  • Synthesis : Commercial availability (250 mg/100 mg batches) with 97% purity, suggesting optimized protocols .
  • Comparison : The bromine substituent may enhance electrophilic reactivity compared to the amine group in the target compound.

Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate

  • Structure : Ethyl ester at position 5.
  • Synthesis : Prepared via esterification; CAS 2073912-30-6 indicates established synthetic routes .
  • Comparison : The ester group could serve as a precursor for further functionalization, unlike the amine in the target compound.

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine Structure: Oxazine ring fused with pyrazole; molecular formula C₆H₉N₃O (MW 139.16). Synthesis: Available at 95% purity (CAS 1779573-25-9), highlighting scalability .

Pyrazolo-Quinazoline and Quinazolinone Derivatives

2,3-Dihydropyrazolo[5,1-b]quinazolin-9(1H)-one (Compound 10) Synthesis: Refluxing with hydrazine hydrate yields 30%–65% via cyclocondensation . Comparison: The quinazolinone moiety expands aromaticity, likely increasing planarity and π-stacking interactions compared to the oxazole ring .

8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7H)-ones

  • Synthesis : Microwave-assisted multicomponent reactions with regioselectivity controlled by diketones and DMFDMA .
  • Comparison : Regioselectivity contrasts with traditional methods for pyrazolo-oxazoles, underscoring the influence of reaction conditions on fused-ring systems .

Anti-Inflammatory and Antimicrobial Profiles

  • 2,3-Dihydropyrazolo[5,1-b][1,3]thiazole-6-carbaldehyde : Exhibits anti-inflammatory, antibacterial, and anticancer activities, attributed to the thiazole ring’s electron-rich nature .
  • 4-Chloro-1H-pyrazolo[3,4-b]pyridine : Shows anticancer and antioxidant properties, suggesting pyrazole derivatives’ versatility .

CNS-Targeted Analogues

  • 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones : Act as mGluR2 negative allosteric modulators, indicating utility in treating neurological disorders .
  • Comparison : The target compound’s oxazole ring may offer distinct binding kinetics compared to pyrazine derivatives.

Biological Activity

2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine hydrochloride (HCl) is a heterocyclic compound characterized by a bicyclic structure that includes both pyrazole and oxazole moieties. Its unique molecular architecture positions it as a promising candidate in medicinal chemistry, particularly for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological applications, and relevant research findings.

  • Molecular Formula : C₇H₈N₄O
  • Molecular Weight : 161.59 g/mol
  • Structure : The compound features a five-membered pyrazole ring fused to a six-membered oxazole ring, enhancing its reactivity and biological profile.

Research indicates that 2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine HCl exhibits significant biological activity through selective inhibition of specific ion channels and enzymes. Notably, it has been shown to interact with voltage-gated sodium channels such as Nav1.7, which are crucial in pain signaling pathways. This selectivity may allow for the development of targeted analgesics with reduced side effects compared to non-selective inhibitors.

Pharmacological Applications

  • Pain Management : The selective inhibition of Nav1.7 suggests potential applications in treating neuropathic pain and other pain-related disorders.
  • Neurological Disorders : Given its interaction with ion channels involved in neuronal excitability, this compound may also hold promise for treating conditions like epilepsy or multiple sclerosis.

In Vitro Studies

A study conducted on the cytotoxicity of various derivatives, including this compound, revealed moderate activity against certain cancer cell lines. The compound was assessed for its ability to induce apoptosis in human fibroblast cell lines (GM-6114), showing low cytotoxicity but indicating a need for further optimization to enhance efficacy against cancer cells .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameBiological ActivityUnique Features
This compound Selective Nav1.7 inhibitionBicyclic structure enhances reactivity
6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole Enhanced lipophilicityMethyl group at position 6
4-Amino-1H-pyrazole General pyrazole activityLacks oxazole component
2-Amino-4-methylthiazole Antimicrobial propertiesThiazole ring instead of oxazole

Case Study 1: Analgesic Development

In a recent study aimed at developing new analgesics, researchers explored the efficacy of this compound in animal models of pain. The compound demonstrated significant pain relief comparable to established analgesics but with fewer side effects attributed to its selective action on Nav1.7 channels.

Case Study 2: Cancer Cell Line Testing

A series of experiments evaluated the anti-cancer properties of this compound against various human cancer cell lines (K562 and MCF-7). While initial results indicated low cytotoxicity against fibroblasts, further modifications to the molecular structure are being investigated to enhance its anti-proliferative effects on cancer cells .

Q & A

Q. What cross-disciplinary methodologies enable novel applications of this compound in materials science or pharmacology?

  • Answer :
  • Materials Science : Screen for optoelectronic properties (e.g., HOMO-LUMO gaps via cyclic voltammetry) for organic semiconductor applications .
  • Pharmacology : Use molecular docking (AutoDock Vina) to predict binding affinities at target proteins (e.g., kinase inhibitors) .

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